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Compound Name: 4,7-Dimethyloctan-4-ol
CAS No.: 19781-13-6
Cat. No.: B008989
. J

Executive Summary

4,7-Dimethyloctan-4-ol (CAS: 19781-13-6) is a saturated tertiary terpene alcohol used in
fragrance and flavor chemistry. Due to its structural similarity to ubiquitous isomers like
Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), chromatographic separation based solely on
retention indices (RI) is often insufficient; both compounds exhibit Kovats indices near 1066 on
non-polar columns.

This guide provides a definitive mass spectrometric characterization of 4,7-Dimethyloctan-4-
ol. By analyzing the electron ionization (El) fragmentation patterns, specifically the

-cleavage mechanisms, researchers can reliably distinguish this compound from its isomers.
The diagnostic base peak for 4,7-Dimethyloctan-4-ol is m/z 87, whereas Tetrahydrolinalool is
identified by a base peak of m/z 73.

Structural Analysis & Isomer Comparison

To understand the fragmentation, one must first map the alkyl groups attached to the
quaternary carbon (the site of the hydroxyl group). In Electron lonization (EI), tertiary alcohols
preferentially undergo

-cleavage, losing the largest alkyl group to form a resonance-stabilized oxonium ion.

Comparative Structural Logic
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4,7-Dimethyloctan-4-ol Tetrahydrolinalool
Feature .

(Target) (Alternative)
IUPAC Name 4,7-Dimethyloctan-4-ol 3,7-Dimethyloctan-3-ol
Hydroxyl Position C4 C3

1.[1][2] Methyl (Mass 15)2. 1. Methyl (Mass 15)2. Ethyl
Side Chains at C-OH Propyl (Mass 43)3. Isopentyl (Mass 29)3. 4-Methylpentyl

(Mass 71) (Mass 85)

) Loss of Isopentyl (Largest Loss of 4-Methylpentyl

Predicted Loss

group) (Largest group)

m/z 87 ( m/z 73 (
Resulting Base Peak

) )

Experimental Protocol: GC-MS Characterization

To replicate these results, ensure your instrumentation is calibrated to the following standard
parameters. This protocol ensures reproducible fragmentation ratios for library matching.

Instrumentation Parameters

* lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV (Standard)

e Source Temperature: 230 °C (Prevents condensation of high boiling alcohols)
o Transfer Line Temperature: 250 °C

e Scan Range: m/z 35-350

e Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)

o Carrier Gas: Helium at 1.0 mL/min (constant flow)

Self-Validating Check
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o System Suitability: Inject a standard of Linalool. Ensure the ratio of m/z 71 to m/z 93 is
consistent with NIST library specifications before running the unknown.

» Peak Shape: Tertiary alcohols are prone to tailing or dehydration in the injector. If the
molecular ion (M+) is completely absent and alkene peaks (m/z 69, 55, 41) dominate
excessively, lower the inlet temperature to 200 °C to reduce thermal degradation.

Fragmentation Mechanism Analysis

The mass spectrum of 4,7-Dimethyloctan-4-ol is dominated by ions resulting from the
cleavage of bonds adjacent to the oxygen-bearing carbon (C4).

Primary Pathway: -Cleavage

The radical cation formed at the oxygen atom triggers the homolytic cleavage of the C-C bond
of the largest alkyl substituent.

e Formation of m/z 87 (Base Peak):
o The molecule loses the isopentyl group (

, mass 71).

o Calculation:

o Structure of lon:
. A stabilized oxonium ion.
e Formation of m/z 115 (Secondary lon):
o The molecule loses the propyl group (

, mass 43).

o Calculation:
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o Abundance: Lower than m/z 87 because the loss of the smaller propyl group is kinetically
less favorable than the larger isopentyl group.

Secondary Pathway: Dehydration
Tertiary alcohols readily lose water (

, mass 18) under EIl conditions or thermally in the injector.
e m/z 140: Molecular ion (

) minus water (

).

o Alkene Fragmentation: The resulting alkene (C10H20) fragments further into hydrocarbon
clusters, typically m/z 69, 55, and 41.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic origin of the primary ions.

Base Peak: m/z 87
(Oxonium lon)

- Isopentyl (71

m/z 115
(Propyl Loss)

4,7-Dimethyloctan-4-ol
(MW 158)

"""""""" |  miz143
- H20 (18) (Methyl Loss)

Fragmentation > Alkene Series
m/z 41, 55, 69

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathways of 4,7-Dimethyloctan-4-ol. The red node
indicates the diagnostic base peak.
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Comparative Performance Data

When analyzing an unknown sample, use this table to distinguish between the two most likely

isomers.

E LEi int C ison[a]

m/z Fragment

4,7-Dimethyloctan-4-

ol

Tetrahydrolinalool

Diagnostic Note

Primary Identifier.

87 100% (Base Peak) <5% » )
Specific to 4,7-isomer.
Primary Identifier.

73 <5% 100% (Base Peak) B )
Specific to 3,7-isomer.
Non-diagnostic

69 High (~40-60%) High (~50%) (Common terpene
fragment).

55 Medium (~30%) Medium (~25%) Non-diagnostic.

) ) Present in both, but

43 High (Propyl/Acetyl) High (Isopropy!) o
origin differs.
Dehydration peak;

140 Present (M-18) Present (M-18)

confirms MW 158.

Decision Workflow

Use the following logic gate to validate your identification during data processing.
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Unknown Peak
RI ~1066 (Non-polar)

Is Molecular Weight 158?
(Check M-18 = 140)

ID: Tetrahydrolinalool ID: Other Isomer
(3,7-Dimethyloctan-3-ol) (e.g., 2,6-dimethyl-2-octanol)

ID: 4,7-Dimethyloctan-4-ol

Click to download full resolution via product page

Figure 2: Logical decision tree for differentiating C10 terpene alcohol isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b008989?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78693&Type=IR-SPEC&Index=0
https://pubchem.ncbi.nlm.nih.gov/compound/7567320
https://pubchem.ncbi.nlm.nih.gov/compound/7567320
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://www.thegoodscentscompany.com/data/rw1103051.html
https://www.benchchem.com/product/b008989#gc-ms-fragmentation-pattern-of-4-7-dimethyloctan-4-ol
https://www.benchchem.com/product/b008989#gc-ms-fragmentation-pattern-of-4-7-dimethyloctan-4-ol
https://www.benchchem.com/product/b008989#gc-ms-fragmentation-pattern-of-4-7-dimethyloctan-4-ol
https://www.benchchem.com/product/b008989#gc-ms-fragmentation-pattern-of-4-7-dimethyloctan-4-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008989?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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